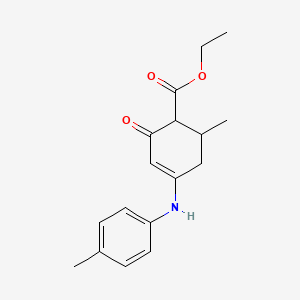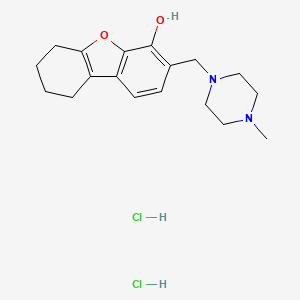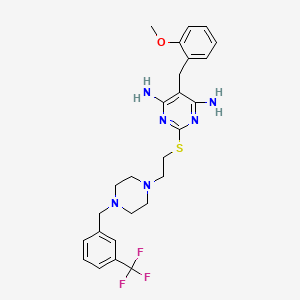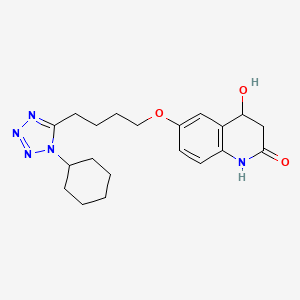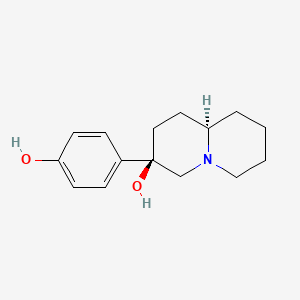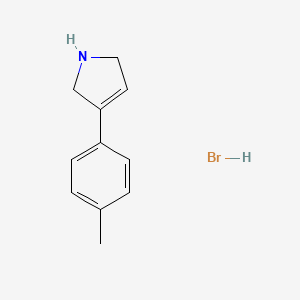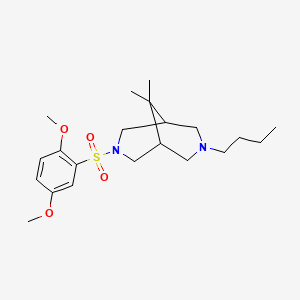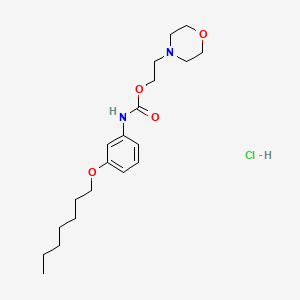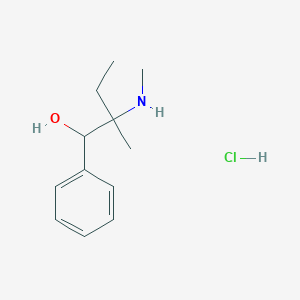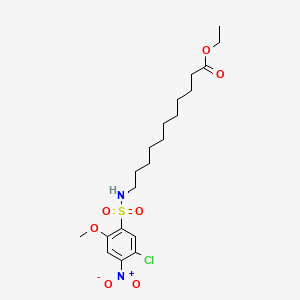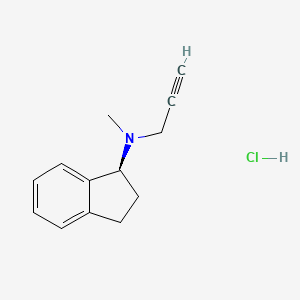
N-Methyl-N-2-propynyl-1-indanamine hydrochloride, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-2-propynyl-1-indanamine hydrochloride, (S)- is an organic compound belonging to the class of indanes. Indanes are characterized by a cyclopentane ring fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-2-propynyl-1-indanamine hydrochloride, (S)- typically involves the reaction of 1-indanone with propargylamine, followed by methylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-2-propynyl-1-indanamine hydrochloride, (S)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-Methyl-N-2-propynyl-1-indanamine hydrochloride, (S)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Methyl-N-2-propynyl-1-indanamine hydrochloride, (S)- involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit the activity of certain enzymes, which can lead to various physiological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate neurotransmitter levels in the brain .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-2-propynyl-1-indanamine, ®-
- N-Methyl-N-propargyl-1-aminoindan
- N-Methyl-N-2-propynyl-1-indanamine racemate
Uniqueness
N-Methyl-N-2-propynyl-1-indanamine hydrochloride, (S)- is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomers or racemic mixtures. This stereochemistry can influence its binding affinity to molecular targets and its overall pharmacological profile .
Properties
CAS No. |
136314-73-3 |
|---|---|
Molecular Formula |
C13H16ClN |
Molecular Weight |
221.72 g/mol |
IUPAC Name |
(1S)-N-methyl-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C13H15N.ClH/c1-3-10-14(2)13-9-8-11-6-4-5-7-12(11)13;/h1,4-7,13H,8-10H2,2H3;1H/t13-;/m0./s1 |
InChI Key |
DWMQCWYIMZWFPL-ZOWNYOTGSA-N |
Isomeric SMILES |
CN(CC#C)[C@H]1CCC2=CC=CC=C12.Cl |
Canonical SMILES |
CN(CC#C)C1CCC2=CC=CC=C12.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-piperidin-1-ylethoxy)-6H-benzo[b][1]benzothiepin-5-one;hydrochloride](/img/structure/B12742123.png)
